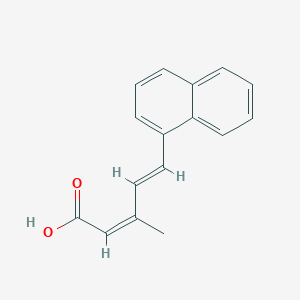
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学研究应用
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs have been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. Inhibition of PTPs using compounds such as 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could be a potential therapeutic strategy for these diseases.
作用机制
The mechanism of action of 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of PTPs. PTPs play a crucial role in regulating cellular signaling pathways by dephosphorylating proteins. Inhibition of PTPs using 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways.
Biochemical and Physiological Effects:
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit various PTPs, including PTP1B, TCPTP, and SHP2. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential therapeutic target for diabetes. Inhibition of SHP2 has been shown to have potential applications in cancer therapy by inhibiting the proliferation and survival of cancer cells.
实验室实验的优点和局限性
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of research could be the development of more potent and selective inhibitors of PTPs. Another area of research could be the investigation of the role of PTPs in other diseases, such as autoimmune disorders. Additionally, the potential toxicity of 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide could be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to the development of new therapies for various diseases.
合成方法
3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzoyl chloride or the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 3,5-di-tert-butylbenzamide in the presence of a base.
属性
IUPAC Name |
3,5-ditert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-11-20-21-16(23-11)19-15(22)12-8-13(17(2,3)4)10-14(9-12)18(5,6)7/h8-10H,1-7H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIHZURLSXYUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3,5-di-tert-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
![1-(4-fluorophenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B5404523.png)


![4-chloro-N-{[(2,6-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B5404542.png)
![3,5-dichloro-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5404560.png)
![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)
![3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride](/img/structure/B5404583.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)